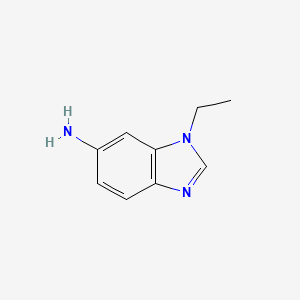
1-ethyl-1H-1,3-benzodiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-benzo[d]imidazol-6-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of an ethyl group at the nitrogen atom and an amine group at the sixth position of the benzo-fused imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-1,3-benzodiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with ethyl isocyanate, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like nickel or rhodium .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and various substituted imidazoles depending on the reagents used .
Scientific Research Applications
1-Ethyl-1H-benzo[d]imidazol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism by which 1-ethyl-1H-1,3-benzodiazol-6-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ethyl and amine groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-Methyl-1H-benzo[d]imidazol-6-amine: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1H-benzo[d]imidazol-6-amine: Similar structure but with a propyl group instead of an ethyl group.
1-Butyl-1H-benzo[d]imidazol-6-amine: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1H-benzo[d]imidazol-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-ethylbenzimidazol-5-amine |
InChI |
InChI=1S/C9H11N3/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2,10H2,1H3 |
InChI Key |
AXMVIVPVRKLFQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















